REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[O:9])(=[O:5])[CH2:2][CH2:3][CH3:4].[SH:10][CH2:11][C:12](O)=[O:13]>C(#N)C.CC1C=CC(S(O)(=O)=O)=CC=1.O>[C:1]([O:6][CH2:7][CH:8]1[S:10][CH2:11][C:12](=[O:13])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC=O
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
During the period of reflux
|
Type
|
CUSTOM
|
Details
|
to remove the water-acetonitrile azeotrope)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between concentrated NaHCO3 (50 ml) and AcOEt (75 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with additional AcOEt (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material (6 g) was purified by flash chromatography (125 grams silica gel with 20% ethyl acetate in hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC1OC(CS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16 mmol | |
AMOUNT: MASS | 3.27 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |